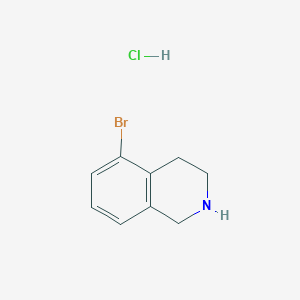

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 81237-69-6) is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₉H₁₀BrClN and a molecular weight of 248.55 g/mol . The compound features a bromine substituent at the 5-position of the tetrahydroisoquinoline scaffold, which influences its electronic and steric properties .

Propiedades

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMVDLGSHBOIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662875 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923591-51-9 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is an important structural motif of various natural products and therapeutic lead compoundsIt’s known that its derivatives can act as precursors for various alkaloids displaying multifarious biological activities.

Mode of Action

It’s known that the compound can undergo reactions involving isomerization of iminium intermediate. This suggests that the compound may interact with its targets through a mechanism involving the formation and rearrangement of iminium intermediates.

Biochemical Pathways

It’s known that its derivatives have broad applications in asymmetric catalysis. This suggests that the compound may influence biochemical pathways involving asymmetric reactions.

Result of Action

It’s known that its derivatives can act as precursors for various alkaloids displaying multifarious biological activities. This suggests that the compound may have a wide range of biological effects depending on the specific derivative and target.

Análisis Bioquímico

Biochemical Properties

Tetrahydroisoquinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The specific nature of these interactions would depend on the exact structure and functional groups present in the compound.

Actividad Biológica

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5-Br-THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H11BrClN

- Molecular Weight : 248.55 g/mol

- CAS Number : 923591-51-9

Biological Activities

Research indicates that 5-Br-THIQ exhibits several notable biological activities:

- Antidepressant Properties : Compounds similar to tetrahydroisoquinolines have been investigated for their potential antidepressant effects. Studies suggest that 5-Br-THIQ may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant-like effects.

- Neuroprotective Effects : THIQ derivatives, including 5-Br-THIQ, have shown potential in protecting neuronal cells against oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antiviral Activity : Recent studies have highlighted the antiviral potential of THIQ compounds against SARS-CoV-2. For instance, related compounds demonstrated significant inhibition of viral replication in cell lines, suggesting that structural modifications in THIQ derivatives can enhance antiviral efficacy .

- Antimicrobial Activity : Research indicates that 5-Br-THIQ can inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential application in treating infections.

The mechanisms underlying the biological activities of 5-Br-THIQ are multifaceted:

- Receptor Interaction : The compound interacts with various receptors in the central nervous system (CNS), which may mediate its antidepressant and neuroprotective effects.

- Enzyme Inhibition : Studies have shown that 5-Br-THIQ can inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability in the synaptic cleft.

Comparative Analysis with Similar Compounds

The biological activity of 5-Br-THIQ can be compared with other THIQ derivatives to understand the impact of structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks nitro group | Minimal biological activity |

| 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | Contains methyl group | Enhanced antimicrobial activity |

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Limited activity; used as scaffold |

This table illustrates how structural modifications can lead to significant differences in biological activities among THIQ derivatives.

Case Studies and Research Findings

- Antidepressant Activity Study : A study investigated the effects of various THIQ derivatives on animal models of depression. The results indicated that 5-Br-THIQ significantly reduced depressive-like behaviors compared to controls .

- Neuroprotective Effects : In vitro studies demonstrated that 5-Br-THIQ could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure. This protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.

- Antiviral Efficacy Against SARS-CoV-2 : A recent study evaluated the antiviral properties of modified THIQ compounds against SARS-CoV-2 in Vero E6 cells. The findings revealed that certain derivatives exhibited EC50 values comparable to established antiviral drugs like chloroquine .

Aplicaciones Científicas De Investigación

Chemistry

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions including:

- Oxidation to form isoquinoline derivatives.

- Reduction to revert to tetrahydroisoquinoline.

- Substitution reactions where the bromine atom can be replaced by different functional groups.

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Activity: Research indicates that derivatives containing bromine exhibit superior activity against bacteria such as Staphylococcus aureus compared to non-brominated counterparts.

| Compound | Activity Level |

|---|---|

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | High |

| Non-brominated analog | Moderate |

Medicine

Ongoing research explores its potential as a therapeutic agent:

- Cytotoxicity in Cancer Models: Studies show significant inhibition of cell viability in pancreatic cancer cells with an IC50 value of 10 µM. This suggests potential for development as an anticancer drug.

Antimicrobial Efficacy

A study assessed the antibacterial properties of several tetrahydroisoquinoline derivatives. Results indicated that those containing bromine showed enhanced effectiveness against Staphylococcus aureus, highlighting the importance of bromine substitution in enhancing biological activity.

Cytotoxicity in Cancer Models

Research focused on evaluating the cytotoxic effects of this compound in various human cancer cell lines demonstrated significant inhibition of cell viability. The findings suggest a promising avenue for further investigation into its use as a therapeutic agent against specific cancers.

Comparación Con Compuestos Similares

Key Comparisons:

Positional Isomerism :

- The 5-, 6-, and 7-bromo isomers (e.g., CAS 81237-69-6 vs. 220247-73-4) exhibit distinct steric and electronic profiles due to bromine placement. For instance, 7-bromo derivatives may exhibit altered receptor interaction compared to 5-bromo analogs in biological assays .

- 6-Bromo derivatives (CAS 215798-19-9) are less commonly reported but serve as intermediates in alkaloid synthesis .

Functional Group Substitution :

- Replacing bromine with trifluoromethyl (e.g., 5-CF₃ analog, CAS 215788-34-4) introduces enhanced metabolic stability and lipophilicity, making it a preferred bioisostere in drug discovery .

Structural Modifications: The 4,4-dimethyl substitution in 5-bromo-4,4-dimethyl-tetrahydroisoquinoline HCl (CAS 1203683-41-3) increases molecular weight (276.6 g/mol vs.

Métodos De Preparación

Bromination and Starting Material Preparation

- The synthesis often begins with 5-bromo-substituted aromatic compounds , such as 5-bromoisoquinoline or 5-bromobenzyl derivatives.

- Bromination can be achieved using reagents like N-bromosuccinimide (NBS) to selectively introduce the bromine at the 5-position on isoquinoline or related aromatic rings.

Ring Construction via Reductive Amination and Cyclization

- The tetrahydroisoquinoline ring is commonly formed by intramolecular reductive amination or Bischler–Napieralski cyclization .

- For example, condensation of 5-bromo-substituted benzylamines with aldehydes followed by reduction with triethylsilane and trifluoroacetic acid (TFA) leads to cyclization forming the tetrahydroisoquinoline core.

- Alternatively, catalytic hydrogenation of isoquinoline derivatives can yield tetrahydroisoquinolines.

Reduction and Functional Group Transformations

- Reduction of nitrile or amide intermediates using Raney nickel under hydrogen atmosphere is a common step to obtain 5-bromo-phenethylamine intermediates.

- Amidation and subsequent ring closure steps involve reagents like methyl chloroformate and 2-oxoacetic acid under acidic conditions to form tetrahydroisoquinoline carboxylic acids, which can be further converted to the desired tetrahydroisoquinoline.

Formation of Hydrochloride Salt

- The free base of 5-bromo-1,2,3,4-tetrahydroisoquinoline is typically converted into its hydrochloride salt by treatment with hydrochloric acid in solvents such as isopropanol or ethanol, facilitating crystallization and purification.

Representative Synthetic Procedure (Based on Patent CN103880745A)

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 3-Bromophenylacetonitrile + Raney nickel catalyst, methanol or ethanol, H2 gas | 3-Bromophenethylamine | Hydrogenation reduction step |

| 2 | 3-Bromophenethylamine + methyl chloroformate + acid binding agent, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate | Amidation reaction |

| 3 | Methyl 3-bromophenethylcarbamate + 2-oxoacetic acid + concentrated H2SO4, tetrahydrofuran solvent | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Ring closure step |

| 4 | Above intermediate + sulfuric acid (specific concentration) | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Hydrolysis and final ring formation |

This method highlights a four-step, efficient synthesis of a bromo-substituted tetrahydroisoquinoline carboxylic acid, which can be further modified to obtain the hydrochloride salt.

Alternative Synthetic Approaches

Suzuki Coupling and Reductive Amination : Starting from ortho-brominated aromatic aldehydes and primary aromatic amines, Suzuki coupling with 2-ethoxyvinyl pinacolboronate introduces the C-3/C-4 unit, followed by intramolecular reductive amination using triethylsilane and TFA to yield N-aryl tetrahydroisoquinolines. This approach is notable for functional group tolerance and regioselectivity, which can be adapted for bromo-substituted analogs.

Bromination of Isoquinoline Derivatives : Bromination of isoquinoline precursors followed by thiomethylation and reduction steps have been reported to prepare various 5-substituted tetrahydroisoquinolines, which can be modified to yield 5-bromo derivatives.

Catalytic Hydrogenation of Isoquinolines : Transfer hydrogenation methods using chiral catalysts have been employed to prepare tetrahydroisoquinoline derivatives with high enantiomeric excess, which is relevant for stereoselective synthesis of bromo-substituted analogs.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Four-step reduction, amidation, ring closure (Patent CN103880745A) | 3-Bromophenylacetonitrile | Hydrogenation, amidation, cyclization, hydrolysis | High efficiency, straightforward | Requires controlled acidic conditions |

| Suzuki coupling + reductive amination (Thieme et al.) | ortho-Brominated aromatic aldehydes + amines | Suzuki coupling, intramolecular reductive amination | Good regioselectivity, functional group tolerance | Moderate yields, multi-step |

| Bromination + thiomethylation + reduction (PMC article) | Isoquinoline derivatives | Bromination, substitution, reduction | Versatile for various substituents | Multi-step, requires careful control |

| Catalytic hydrogenation with chiral catalysts | Isoquinoline derivatives | Transfer hydrogenation, reductive amination | High stereoselectivity | Requires chiral catalysts, complex setup |

Research Findings and Notes

- The position of bromine substitution (5-position) is critical for biological activity and synthetic accessibility.

- Use of Raney nickel and hydrogen gas is effective for reducing nitriles to amines in the presence of bromine substituents without debromination.

- Intramolecular reductive amination with triethylsilane and TFA is a reliable cyclization method to form the tetrahydroisoquinoline ring with good yields.

- Formation of hydrochloride salts improves compound stability and facilitates purification.

- The synthetic routes allow for potential scale-up and adaptation to various substituted analogs, important for medicinal chemistry applications.

Q & A

What are the optimized synthetic routes for 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically employs the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with a brominated aldehyde (e.g., 5-bromobenzaldehyde) under acidic conditions. Key parameters include:

- Catalyst choice : Hydrochloric acid (HCl) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) .

- Reaction time and temperature : Extended reaction times (12–24 hours) at 60–80°C improve cyclization efficiency .

- Purification : Recrystallization from ethanol/water mixtures or HPLC (C18 column, methanol/water mobile phase) ensures ≥95% purity .

Methodological Insight : Optimize aldehyde-to-amine stoichiometry (1:1.2 molar ratio) to minimize unreacted intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

How does bromine substitution at the 5-position influence the compound’s neuropharmacological activity compared to other halogenated derivatives?

Advanced Research Question

The 5-bromo substitution imparts distinct steric and electronic effects:

- Steric hindrance : Compared to 6- or 7-bromo analogs, the 5-position reduces steric clashes with hydrophobic pockets in dopamine receptors, enhancing binding affinity .

- Electron-withdrawing effects : Bromine’s inductive effect increases the compound’s stability against metabolic oxidation compared to fluoro or chloro derivatives .

Methodological Insight : Use molecular docking simulations (AutoDock Vina) and radioligand binding assays (³H-spiperone for D2 receptors) to quantify affinity differences. Compare with 6-bromo-THIQ hydrochloride (CAS 215798-19-9) as a control .

What analytical techniques resolve contradictions in reported biological activities of 5-Bromo-THIQ hydrochloride?

Advanced Research Question

Discrepancies in bioactivity data (e.g., IC₅₀ variability in enzyme inhibition) arise from differences in assay conditions or impurity profiles. Recommended approaches:

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify bromine positioning and salt formation .

- Purity assessment : LC-MS/MS (ESI+ mode, m/z 248.55 [M+H]⁺) to detect trace impurities (<0.1%) .

- Target validation : CRISPR-edited cell lines (e.g., D2 receptor knockout) to isolate off-target effects .

Case Study : Conflicting neurotoxicity reports may stem from residual solvents (e.g., dichloromethane); quantify via GC-MS headspace analysis .

What experimental designs are recommended for assessing metabolic stability in preclinical models?

Advanced Research Question

To evaluate metabolic stability and pharmacokinetics:

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to track parent compound depletion (t₁/₂ calculation) .

- In vivo studies : Administer ¹⁴C-labeled 5-Bromo-THIQ hydrochloride (10 mg/kg, IV/oral) to rodents; collect plasma/bile for metabolite profiling .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify enzyme interactions .

Data Interpretation : Compare metabolic pathways with non-brominated THIQ derivatives to isolate bromine-specific effects .

How can researchers improve solubility and bioavailability for CNS-targeted studies?

Basic Research Question

The hydrochloride salt enhances aqueous solubility (∼50 mg/mL in PBS), but further optimization strategies include:

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to increase solubility without altering blood-brain barrier permeability .

- Prodrug design : Synthesize ester prodrugs (e.g., acetylated amine) to improve lipophilicity and oral bioavailability .

- Nanoformulations : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release in brain tissue .

Validation Metrics : Measure logP (shake-flask method) and perform in situ perfusion assays (rat jejunum) for absorption rates .

What computational tools predict the environmental toxicity of 5-Bromo-THIQ hydrochloride?

Advanced Research Question

To assess ecotoxicological risks:

- QSAR modeling : Use EPI Suite to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

- Degradation studies : Perform photolysis (UV-254 nm, pH 7) and track bromide release via ion chromatography .

- Read-across analysis : Compare with structurally similar compounds (e.g., 5-chloro-THIQ) in the EPA DSSTox database .

Regulatory Insight : Classify under GHS Category H315 (skin irritation) based on in vitro EpiDerm™ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.